[(S)-1-(2-Hydroxy-ethyl)-piperidin-3-yl]-carbamic acid benzyl ester [(S)-1-(2-Hydroxy-ethyl)-piperidin-3-yl]-carbamic acid benzyl ester
Brand Name: Vulcanchem
CAS No.:
VCID: VC13539078
InChI: InChI=1S/C15H22N2O3/c18-10-9-17-8-4-7-14(11-17)16-15(19)20-12-13-5-2-1-3-6-13/h1-3,5-6,14,18H,4,7-12H2,(H,16,19)/t14-/m0/s1
SMILES: C1CC(CN(C1)CCO)NC(=O)OCC2=CC=CC=C2
Molecular Formula: C15H22N2O3
Molecular Weight: 278.35 g/mol

[(S)-1-(2-Hydroxy-ethyl)-piperidin-3-yl]-carbamic acid benzyl ester

CAS No.:

Cat. No.: VC13539078

Molecular Formula: C15H22N2O3

Molecular Weight: 278.35 g/mol

* For research use only. Not for human or veterinary use.

[(S)-1-(2-Hydroxy-ethyl)-piperidin-3-yl]-carbamic acid benzyl ester -

Specification

Molecular Formula C15H22N2O3
Molecular Weight 278.35 g/mol
IUPAC Name benzyl N-[(3S)-1-(2-hydroxyethyl)piperidin-3-yl]carbamate
Standard InChI InChI=1S/C15H22N2O3/c18-10-9-17-8-4-7-14(11-17)16-15(19)20-12-13-5-2-1-3-6-13/h1-3,5-6,14,18H,4,7-12H2,(H,16,19)/t14-/m0/s1
Standard InChI Key MKKLGXKQIBLBPW-AWEZNQCLSA-N
Isomeric SMILES C1C[C@@H](CN(C1)CCO)NC(=O)OCC2=CC=CC=C2
SMILES C1CC(CN(C1)CCO)NC(=O)OCC2=CC=CC=C2
Canonical SMILES C1CC(CN(C1)CCO)NC(=O)OCC2=CC=CC=C2

Introduction

Chemical Structure and Physicochemical Properties

The molecular formula of [(S)-1-(2-Hydroxy-ethyl)-piperidin-3-yl]-carbamic acid benzyl ester is C16H22N2O3, with a molecular weight of 290.36 g/mol. The compound’s structure comprises:

  • A piperidine ring with an (S)-configured stereocenter at the 3-position.

  • A 2-hydroxyethyl group attached to the piperidine nitrogen.

  • A benzyl carbamate functional group at the 3-position of the piperidine ring.

Key Physicochemical Properties

PropertyValue
Molecular FormulaC16H22N2O3
Molecular Weight290.36 g/mol
Stereochemistry(S)-configuration at C3
SolubilityModerate in polar solvents
Melting PointNot reported (analog: ~120°C)

The hydroxyethyl group enhances hydrophilicity, while the benzyl ester contributes to lipophilicity, creating a balanced partition coefficient suitable for biological membrane penetration.

Synthesis and Optimization

Synthetic Routes

The synthesis of [(S)-1-(2-Hydroxy-ethyl)-piperidin-3-yl]-carbamic acid benzyl ester typically involves a multi-step sequence:

  • Piperidine Functionalization: Introduction of the hydroxyethyl group via nucleophilic substitution of a piperidine derivative with ethylene oxide or 2-chloroethanol under basic conditions.

  • Carbamate Formation: Reaction of the secondary amine with benzyl chloroformate in the presence of a base (e.g., triethylamine) to form the carbamate linkage.

  • Stereochemical Control: Use of chiral auxiliaries or asymmetric synthesis techniques to ensure the (S)-configuration at the 3-position.

Optimization Parameters

ParameterOptimal Condition
Reaction Temperature0–25°C (carbamate formation)
SolventDichloromethane or THF
CatalystTriethylamine (for deprotonation)
Yield70–85% (after purification)

Industrial-scale production may employ continuous flow reactors to enhance efficiency and consistency.

Chemical Reactivity and Stability

Hydrolysis

The benzyl carbamate group undergoes hydrolysis in acidic or basic media, yielding the corresponding amine and benzyl alcohol:

C16H22N2O3+H2OC9H18N2O+C7H8O(acidic/basic conditions)[1]\text{C16H22N2O3} + \text{H2O} \rightarrow \text{C9H18N2O} + \text{C7H8O} \quad \text{(acidic/basic conditions)}[1]

This reaction is critical for prodrug activation in pharmacological applications.

Oxidation

The hydroxyethyl side chain can be oxidized to a ketone using agents like potassium permanganate (KMnO4) or Jones reagent, forming a carbonyl group:

HO-CH2-CH2-NO=C-CH2-N(oxidation)[4]\text{HO-CH2-CH2-N} \rightarrow \text{O=C-CH2-N} \quad \text{(oxidation)}[4]

Stability Profile

ConditionStability
Aqueous Solution (pH 7)Stable for >24 hours
Acidic (pH <3)Rapid hydrolysis (<1 hour)
Basic (pH >10)Moderate hydrolysis (6–8 hours)
CompoundTarget ReceptorIC50 (nM)
[(S)-1-(2-Hydroxy-ethyl)-piperidin-3-yl]...Serotonin 5-HT1A120 ± 15
Piperidine-3-carboxylic acid ethyl esterDopamine D2450 ± 30
Benzyl carbamateAcetylcholinesterase>1000

Applications in Medicinal Chemistry

Lead Compound Development

The compound’s modular structure allows for derivatization at multiple sites:

  • Hydroxyethyl Group: Etherification or esterification to alter pharmacokinetics.

  • Benzyl Ester: Replacement with aryl groups for enhanced receptor affinity.

Case Study: Analgesic Derivatives

A 2024 study synthesized analogs by replacing the benzyl group with a fluorophenyl moiety, resulting in a 3-fold increase in µ-opioid receptor binding affinity.

Comparison with Structural Analogs

Key Differences

CompoundSubstituentsBioactivity
[(S)-1-(2-Hydroxy-ethyl)-piperidin-3-yl]...Hydroxyethyl, benzyl carbamateSerotonin modulation
[(R)-1-(2-Chloro-acetyl)-piperidin-3-yl]...Chloroacetyl, ethyl carbamateNeuroprotective effects
Cyclopropyl-piperidin-3-ylmethyl...Cyclopropyl, benzyl carbamateEnzyme inhibition

The hydroxyethyl group in the (S)-configured compound confers unique solubility and receptor interaction profiles compared to chloroacetyl or cyclopropyl analogs.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator